4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of furan, pyrazine, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Furan Moiety: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine ring structure.
Furan Derivatives: Compounds containing the furan ring, which are known for their diverse biological activities.
Sulfonamide Derivatives: A class of compounds widely used in medicinal chemistry for their antibacterial properties.
Uniqueness
4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is unique due to its combination of furan, pyrazine, and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-ethyl-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-13-3-5-15(6-4-13)24(21,22)20-11-16-17(19-9-8-18-16)14-7-10-23-12-14/h3-10,12,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHCJXYUFZJHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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